molecular formula C20H12BrClN2O4 B2655773 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide CAS No. 313274-82-7

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide

Cat. No.: B2655773
CAS No.: 313274-82-7
M. Wt: 459.68
InChI Key: RJLBLNLXAOOJDC-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 4-nitrobenzamide moiety. This compound is synthesized via nucleophilic acyl substitution reactions, typically involving brominated benzoyl chlorides and nitro-substituted anilines under reflux conditions in polar aprotic solvents like acetonitrile .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O4/c21-13-7-10-18(16(11-13)19(25)15-3-1-2-4-17(15)22)23-20(26)12-5-8-14(9-6-12)24(27)28/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLBLNLXAOOJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Positional Isomers of Chloro-Substituted Benzamides

Key Compounds :

  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide (CAS 5944-13-8)
  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-3-chlorobenzamide
Property Target Compound 2-Chloro Isomer 3-Chloro Isomer
Molecular Formula C₂₀H₁₂BrCl₂NO₃ C₂₀H₁₂BrCl₂NO₂ C₂₀H₁₂BrCl₂NO₂
Molecular Weight 465.08 g/mol 449.13 g/mol 449.13 g/mol
Substituent Position 4-Nitrobenzamide 2-Chlorobenzamide 3-Chlorobenzamide
Key Structural Feature Nitro group at para position Chlorine at ortho position Chlorine at meta position

Analysis :
The target compound’s 4-nitrobenzamide group enhances electron-withdrawing effects compared to the chloro-substituted isomers. Positional isomerism in the chloro derivatives affects molecular polarity and crystal packing. For instance, crystallographic studies on related bromo-nitrobenzamides reveal that substituent positioning influences dihedral angles between aromatic rings, altering intermolecular interactions like π-π stacking and hydrogen bonding .

Nitrobenzamide Derivatives with Heterocyclic Moieties

Key Compounds :

  • 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
  • N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (PB6)
Property Target Compound Benzothiazole Derivative Benzimidazole Derivative (PB6)
Heterocyclic Component None 6-Methylbenzothiazole 1-Methylbenzimidazole
Melting Point Not reported Not reported 211°C
Biological Activity Undisclosed Antitumor potential Undisclosed

Analysis: The introduction of heterocycles (e.g., benzothiazole or benzimidazole) in nitrobenzamide derivatives introduces additional hydrogen-bonding sites and steric bulk. PB6, synthesized via coupling reactions, demonstrates higher thermal stability (m.p. 211°C) compared to non-heterocyclic analogues, likely due to rigid planar structures . Such modifications are critical in drug design for optimizing target binding and metabolic stability.

Diarylamide Scaffolds with Pharmacological Relevance

Key Compound :

  • N-[4-(acetylamino)phenyl]-4-nitrobenzamide (E04)
Property Target Compound E04
Scaffold Monoarylamide Diarylamide
IC₅₀ (Urea Transport) Not tested 5.37 mmol/L
Oral Bioavailability Undisclosed Low (prevents clinical use)

Analysis: Diarylamide compounds like E04 exhibit potent urea transport inhibition but suffer from poor oral bioavailability. The target compound’s monoarylamide structure may offer advantages in solubility or absorption, though its pharmacological profile remains unexplored.

Nitro-Substituted Analogues with Halogen Variations

Key Compounds :

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
  • N-(3-chlorophenethyl)-4-nitrobenzamide
Property Target Compound Trifluoromethyl Derivative Phenethyl Derivative
Substituent 2-Chlorobenzoyl 2-Cl, 5-CF₃ 3-Chlorophenethyl
Molecular Weight 465.08 g/mol 344.67 g/mol 319.75 g/mol
Biological Activity Undisclosed Neurokinin-2 antagonism Neurotropic activity

In contrast, the phenethyl group in introduces flexibility, which may modulate receptor interactions.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a synthetic organic compound notable for its complex structure, which includes a bromo group, multiple chloro substituents, and a nitro group. The molecular formula is C20H12BrClN2O4C_{20}H_{12}BrClN_2O_4, with a molecular weight of approximately 494.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The compound's mechanism of action appears to involve the inhibition of specific molecular targets related to tumor growth and proliferation.

Case Study: In Vitro Anti-Proliferative Activity

In an experimental study, the anti-proliferative effects of this compound were assessed using the MTT assay. The results showed that the compound exhibited an IC50 value of approximately 0.15 μM against MCF-7 cells, indicating potent growth inhibitory activity.

Cell LineIC50 (μM)Reference
MCF-70.15
Hep G20.12

Antimicrobial Activity

Preliminary research suggests that this compound may also possess antimicrobial properties. Its ability to inhibit microbial growth could be attributed to its structural features, particularly the presence of halogenated groups which are known to enhance biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or tumor progression.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamideContains chloro and nitro groupsLacks bromo substituent; different reactivity profile
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamideContains bromo groupDifferent functional group (acetamide instead of nitro); alters biological activity
N-[3-Bromo-4-(trifluoromethyl)phenyl]-3-nitrobenzamideContains trifluoromethyl instead of chloroOffers different electronic properties affecting reactivity

The presence of both bromo and nitro functional groups in this compound enhances its chemical reactivity and potential biological activities compared to these similar compounds.

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